molecular formula C15H14N6O B2912373 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide CAS No. 380196-90-7

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide

Cat. No.: B2912373
CAS No.: 380196-90-7
M. Wt: 294.318
InChI Key: HCPZYZRNNCUOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is a chemical compound with the molecular formula C15H14N6O and a molecular weight of 294.32 g/mol This compound is known for its unique structure, which includes a tetrazole ring and a benzohydrazide moiety

Future Directions

The future research directions for this compound would likely depend on its observed biological activities. Given the known activities of benzohydrazides and tetrazoles, potential areas of interest could include the development of new antimicrobial or anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide typically involves the reaction of 4-cyanobenzohydrazide with phenyl azide under specific conditions. One common method includes dissolving sodium azide and ammonium chloride in anhydrous dimethylformamide (DMF) and stirring the solution at room temperature for 30 minutes. Subsequently, 4-cyanobenzohydrazide is added, and the mixture is refluxed at 120°C for 18-20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring and benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2H-tetrazole: Shares the tetrazole ring but lacks the benzohydrazide moiety.

    Benzohydrazide: Contains the benzohydrazide group but lacks the tetrazole ring.

Uniqueness

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is unique due to the combination of the tetrazole ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .

Properties

IUPAC Name

4-[(5-phenyltetrazol-2-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c16-17-15(22)13-8-6-11(7-9-13)10-21-19-14(18-20-21)12-4-2-1-3-5-12/h1-9H,10,16H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZYZRNNCUOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.